molecular formula C9H8BrFO B1266528 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran CAS No. 37603-11-5

2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran

Cat. No. B1266528
CAS RN: 37603-11-5
M. Wt: 231.06 g/mol
InChI Key: LWMNGWOYGHJPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017631

Procedure details

A sodium ethoxide solution, prepared in the conventional manner starting from 15.2 parts of sodium in 100 parts of ethanol, is added dropwise to a mixture of 231 parts of 3-(2,3-dibromopropyl)-4-acetoxy-fluorobenzene in 800 parts of ethanol (exothermic reaction: temperature rises to 50° C.). Upon completion, stirring is continued for 2 hours at reflux temperature. The reaction mixture is cooled to room temperature, filtered from some insoluble matter and the filtrate is evaporated. The residue is divided between water and ether. The aqueous layer is separated and extracted once more with ether. The combined ethereal phases are dried over calcium chloride, filtered and evaporated. The oily residue is distilled in vacuo, yielding 102 parts of 2-bromomethyl-2,3-dihydro-5-fluorobenzofuran; bp. 100° -105° C. at 1.5 mm. pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
231
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(2,3-dibromopropyl)-4-acetoxy-fluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[Na].Br[CH:7]([CH2:20][Br:21])[CH2:8][C:9]1[CH:10]=[C:11]([F:19])[CH:12]=[CH:13][C:14]=1[O:15]C(=O)C>C(O)C>[Br:21][CH2:20][CH:7]1[CH2:8][C:9]2[CH:10]=[C:11]([F:19])[CH:12]=[CH:13][C:14]=2[O:15]1 |f:0.1,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
231
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(2,3-dibromopropyl)-4-acetoxy-fluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC=1C=C(C=CC1OC(C)=O)F)CBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Upon completion, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered from some insoluble matter
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted once more with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal phases are dried over calcium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrCC1OC2=C(C1)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.